

molecular weight and structure of Ki-67 protein

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Molecular Weight and Structure of Ki-67 Protein

This guide provides a comprehensive overview of the molecular characteristics of the Ki-67 protein, a cornerstone marker for cellular proliferation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the protein's molecular weight, structural domains, and the experimental methodologies used for its characterization.

Molecular Weight of Ki-67

The human Ki-67 protein, encoded by the MKI67 gene, is a large nuclear protein that exists in multiple isoforms due to alternative splicing of its primary transcript. The two major isoforms differ by the inclusion or exclusion of exon 7.^{[1][2]} This results in proteins with distinct molecular weights, which are critical parameters for their detection and analysis in experimental settings.

Table 1: Molecular Weight of Human Ki-67 Protein Isoforms

Isoform	Theoretical Molecular Weight (kDa)	Basis of Variation
Long Isoform	~359 kDa (also reported as 350 kDa or 395 kDa)	Includes sequence from exon 7 ^{[1][2][3]}
Short Isoform	~320 kDa (also reported as 345 kDa)	Lacks sequence from exon 7 ^{[1][2][3]}

Structure of Ki-67 Protein

The Ki-67 protein is characterized by a modular structure with several conserved domains that are crucial for its function in cell cycle progression and chromatin organization. While a complete, experimentally determined three-dimensional structure of the full-length protein is not yet available, the structure and function of its key domains have been elucidated.

Key Structural Domains:

- **N-terminal Forkhead-Associated (FHA) Domain:** This phosphopeptide-binding domain is located at the N-terminus and is known to interact with other proteins in a phosphorylation-dependent manner, including the kinesin-like motor protein Hklp2/Kif15 and the nucleolar protein NIFK.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Protein Phosphatase 1 (PP1) Binding Domain:** This motif facilitates the interaction of Ki-67 with Protein Phosphatase 1, a key regulator of many cellular processes, including cell cycle progression.[\[1\]](#)[\[4\]](#)
- **Central Tandem Repeats:** A significant portion of the Ki-67 protein consists of a large central domain containing 16 tandemly repeated sequences.[\[4\]](#)[\[5\]](#) This region is subject to heavy phosphorylation during mitosis, suggesting a role in regulating its function during cell division.[\[4\]](#)[\[5\]](#)
- **C-terminal Leucine/Arginine-rich (LR) Domain:** This domain, located at the C-terminus, is responsible for the association of Ki-67 with chromatin.[\[1\]](#)[\[4\]](#)[\[5\]](#) It can directly bind to DNA and also interacts with heterochromatin protein 1 (HP1) isoforms.[\[1\]](#)

A computed structure model for a large fragment of the human Ki-67 protein is available in the AlphaFold Protein Structure Database under the accession number P46013.[\[6\]](#)

Experimental Protocols

Determination of Molecular Weight by SDS-PAGE and Western Blotting

The molecular weight of Ki-67 isoforms is typically determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by Western Blotting.

Methodology:

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
 - Mix a specific amount of protein (typically 20-40 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes to denature and reduce the proteins.
- SDS-PAGE:
 - Due to the large size of Ki-67, a low-percentage polyacrylamide gel (e.g., 4-6% acrylamide) is recommended for optimal resolution.
 - Load the prepared protein samples and a high-range molecular weight marker into the wells of the gel.
 - Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
- Protein Transfer (Western Blotting):
 - Equilibrate the gel and a polyvinylidene difluoride (PVDF) or nitrocellulose membrane in transfer buffer. For large proteins like Ki-67, adding up to 20% ethanol to the transfer buffer can improve transfer efficiency.^[7]
 - Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer. An overnight transfer at a low constant voltage (e.g., 20-30V) in a cold room (4°C) is recommended to ensure complete transfer of high molecular weight proteins.^{[7][8]}
- Immunodetection:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for Ki-67 (e.g., MIB-1 clone) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
- Wash the membrane extensively with TBST to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The molecular weights of the detected bands can be estimated by comparison with the molecular weight marker.

Workflow for Molecular Weight Determination of Ki-67.

Structural Analysis Methodologies

Determining the high-resolution three-dimensional structure of a large and complex protein like Ki-67 is challenging. The primary techniques for such an endeavor are X-ray crystallography and cryo-electron microscopy (cryo-EM).

- **X-ray Crystallography:** This technique requires the protein to be purified to a high degree and then crystallized. The resulting crystals are exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure can be modeled.
- **Cryo-Electron Microscopy (Cryo-EM):** This method involves flash-freezing purified protein in solution and then imaging the individual protein particles with an electron microscope. The images from thousands of particles are then computationally averaged and reconstructed to generate a 3D structure.

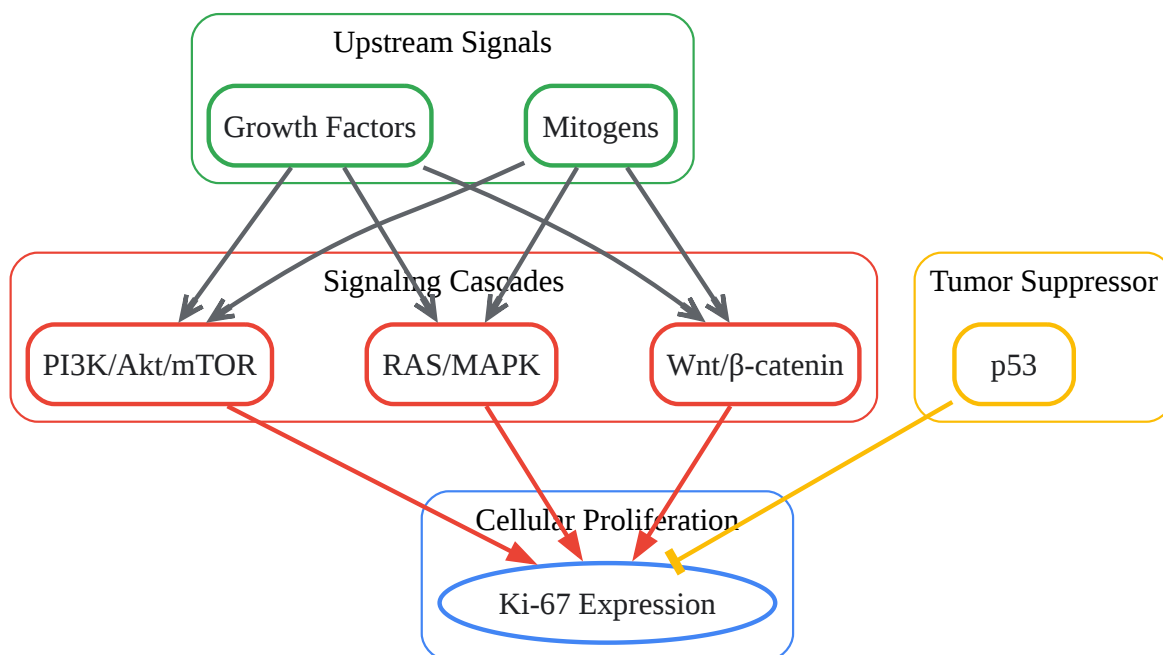
To date, no high-resolution, full-length experimental structure of Ki-67 has been deposited in the Protein Data Bank (PDB). The available structural information is largely derived from studies of individual domains and computational modeling.

Signaling Pathways Influencing Ki-67 Expression

The expression of Ki-67 is tightly regulated and serves as a downstream indicator of proliferative signaling pathways. Several key pathways are known to influence the levels of Ki-67, making it a critical readout in cancer research and drug development.

Key regulatory pathways include:

- **PI3K/Akt/mTOR Pathway:** This is a central signaling cascade that promotes cell growth, proliferation, and survival. Activation of this pathway is frequently observed in cancer and leads to the upregulation of proteins involved in cell cycle progression, including Ki-67.
- **RAS/MAPK Pathway:** This pathway, often activated by growth factor signaling, plays a crucial role in transmitting signals from the cell surface to the nucleus to stimulate proliferation, differentiation, and survival. Its activation is also associated with increased Ki-67 expression.
- **p53 Pathway:** The tumor suppressor protein p53 acts as a guardian of the genome, halting the cell cycle in response to DNA damage. Loss or mutation of p53 can lead to uncontrolled cell proliferation, often correlated with high Ki-67 levels.^[5]
- **Wnt/ β -catenin Pathway:** This pathway is fundamental in development and tissue homeostasis. Its aberrant activation in cancer can drive cell proliferation, in part by upregulating targets that promote cell cycle entry, thus increasing the population of Ki-67-positive cells.^[9]



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Signaling Pathways Regulating Ki-67 Expression.

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- To cite this document: BenchChem. [molecular weight and structure of Ki-67 protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608290#molecular-weight-and-structure-of-ki-67-protein]

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